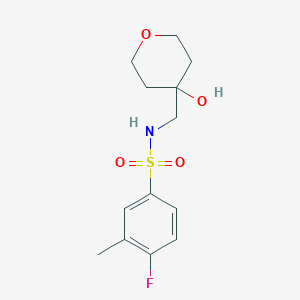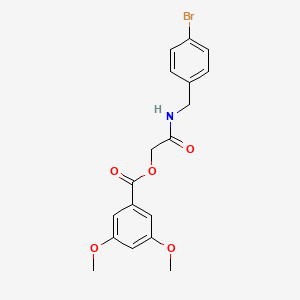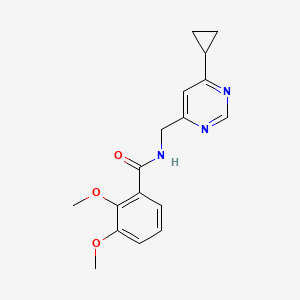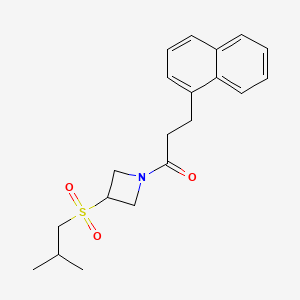
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one, also known as IBSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBSP belongs to the class of compounds known as azetidinones, which have been widely studied for their biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
A foundational aspect of research on 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one involves its synthesis and the exploration of its molecular structure. Studies focused on azetidin-2-ones, specifically those based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core, with various substituents, including the naphthalen-1-yl group, shed light on the structural versatility and potential chemical applications of such compounds (Twamley, O’Boyle, & Meegan, 2020). These investigations provide insight into the antimitotic properties of these structures, highlighting their relevance in scientific research aimed at understanding cell division and potential therapeutic applications.
Photophysical Properties
Research has delved into the photophysical behavior of compounds closely related to this compound, particularly those with naphthalen-2-yl groups. The study of probes like acrylodan and prodan in various solvents has elucidated the effects of solvent polarity, acidity, and basicity on their emission properties, providing valuable information for their use in biological systems studies (Moreno Cerezo et al., 2001). These findings are crucial for developing fluorescent probes and understanding the interactions between chemical compounds and biological environments.
Anti-inflammatory and Analgesic Activities
The incorporation of azetidinyl and naphthalen-1-yl moieties has been shown to yield compounds with significant anti-inflammatory and analgesic activities. A study on naphthalene derivatives highlighted the potential of these compounds as therapeutic agents, comparing their efficacy to standard drugs like phenylbutazone and naproxen (Sharma et al., 2006). This research is particularly relevant for the development of new drugs with fewer side effects and enhanced efficacy in managing pain and inflammation.
Environmental and Industrial Applications
The extraction and analysis of benzene- and naphthalenesulfonates from industrial effluents demonstrate the environmental significance of compounds related to this compound. Such studies provide methodologies for monitoring and mitigating pollution, contributing to the development of sustainable industrial practices (Alonso, Castillo, & Barceló, 1999).
Antibacterial Activities
Investigations into the antibacterial properties of novel compounds, including those with naphthalen-1-yl groups, highlight the ongoing search for effective antimicrobial agents. The synthesis and evaluation of Schiff bases and azetidinones derived from 1-naphthol, for instance, have shown potential antibacterial activity, underscoring the importance of structural modifications in enhancing biological activity (Kumar, Kumar, & Sati, 2012).
Propiedades
IUPAC Name |
1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-naphthalen-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-15(2)14-25(23,24)18-12-21(13-18)20(22)11-10-17-8-5-7-16-6-3-4-9-19(16)17/h3-9,15,18H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPAFOAXHZIGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



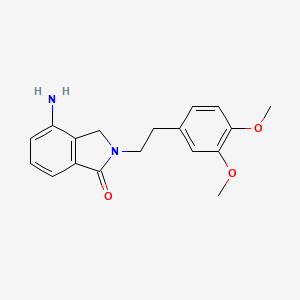
![4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2578422.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone](/img/structure/B2578423.png)
![(2Z)-2-[(4-bromophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2578426.png)
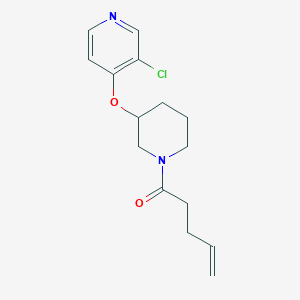
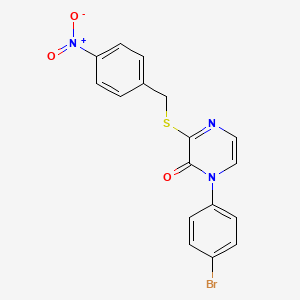
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2578429.png)

